6-Methyl-5-hepten-2-ol (CAS 1569-60-4), commonly known as sulcatol, is an unsaturated secondary terpene alcohol utilized as a chiral building block, a species-specific insect aggregation pheromone, and a specialty flavor and fragrance agent. From a procurement standpoint, industrial and laboratory grades are typically evaluated on chemical purity (≥95% to ≥99%), stereochemical composition (racemic vs. enantiopure), and the strict absence of its oxidized precursor, sulcatone. The compound presents as a combustible liquid with a density of approximately 0.844 g/mL (at 25 °C) and a closed-cup flash point of 68 °C, necessitating standard flammable liquid storage protocols . Its dual functionality—driven by the reactive hydroxyl group and the C5-C6 double bond—makes it a targeted precursor for chemoselective synthesis and a non-interchangeable ingredient in specific biological and organoleptic formulations[1].
Substituting 6-methyl-5-hepten-2-ol with its closely related ketone precursor (6-methyl-5-hepten-2-one, sulcatone) or a fully saturated analog (6-methyl-2-heptanol) results in operational failure in both biological and organoleptic applications. In pest management, the hydroxyl group is an absolute requirement for binding to the olfactory receptors of specific ambrosia beetles; the ketone analog fails to attract these target species and can attract non-target taxa [1]. Furthermore, chiral substitution is equally detrimental: while some target insects require a precise 65:35 mixture of (S)-(+) and (R)-(-) enantiomers, others demand >99% enantiopurity of a single stereoisomer. Procuring a generic racemic mixture for a species requiring an enantiopure lure will yield a completely inactive product in field deployments [2].
During the synthesis of 6-methyl-5-hepten-2-ol from its ketone precursor, temperature control is critical to prevent over-reduction. Vapor-phase hydrogenation over Cu/SiO2 catalysts maintains high selectivity for the target unsaturated alcohol up to 200 °C. However, exceeding 220 °C triggers C=C bond activation, shifting selectivity toward the fully saturated byproduct, 6-methyl-2-heptanol [1].
| Evidence Dimension | Chemoselective Hydrogenation Selectivity |
| Target Compound Data | High selectivity for 6-methyl-5-hepten-2-ol at ≤200 °C |
| Comparator Or Baseline | 6-methyl-2-heptanol (fully saturated byproduct) |
| Quantified Difference | Temperatures >220 °C destroy the C=C bond, yielding the saturated analog instead of the target alcohol |
| Conditions | Vapor-phase hydrogenation of sulcatone over Cu/SiO2 catalysts |
Procurement teams must verify the manufacturer's synthesis route and thermal controls, as over-reduction destroys the C=C bond essential for the compound's biological and olfactory activity.
The biological efficacy of 6-methyl-5-hepten-2-ol is heavily dependent on its stereochemistry. For the ambrosia beetle Gnathotrichus sulcatus, a precise 65:35 mixture of (S)-(+) and (R)-(-) enantiomers is required to trigger a synergistic aggregation response. Neither the 100% pure (S)-(+) enantiomer nor the 100% pure (R)-(-) enantiomer elicits any behavioral response on its own [1].
| Evidence Dimension | Behavioral Response Rate (Aggregation) |
| Target Compound Data | High aggregation response with 65:35 (S)/(R) mixture |
| Comparator Or Baseline | 100% pure (S)-(+) or (R)-(-) enantiomers |
| Quantified Difference | Pure enantiomers yield 0% response; the 65:35 mixture is strictly required for activity |
| Conditions | Field trapping and electrophysiological assays for Gnathotrichus sulcatus |
Buyers formulating lures for specific ambrosia beetles must procure the exact enantiomeric ratio rather than defaulting to the highest available chiral purity or a generic racemate.
The secondary alcohol group of 6-methyl-5-hepten-2-ol cannot be substituted with a ketone. While sulcatol acts as a primary aggregation pheromone for Gnathotrichus species, its oxidized precursor, 6-methyl-5-hepten-2-one (sulcatone), is inactive for these beetles and instead serves as an aggregation pheromone for entirely different families, such as Curculionidae (e.g., Acrotomopus atropunctellus) [1].
| Evidence Dimension | Target Species Specificity |
| Target Compound Data | Attracts Gnathotrichus ambrosia beetles |
| Comparator Or Baseline | 6-Methyl-5-hepten-2-one (Sulcatone) |
| Quantified Difference | Ketone substitution completely shifts the biological target from Scolytidae to Curculionidae |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) and field olfactometry assays |
Demonstrates that the secondary alcohol cannot be substituted with its cheaper ketone precursor without completely altering the product's biological target in forestry applications.
In flavor and fragrance applications, 6-methyl-5-hepten-2-ol provides a distinct 'coriander, green, sweet' note. It is chemically and organoleptically distinct from heavier terpene alcohols like linalool. Procurement guidelines recommend its usage up to 1.0% in fragrance concentrates to achieve specific green top notes without the overwhelming floral/woody characteristics introduced by linalool substitution [1].
| Evidence Dimension | Organoleptic Profile and Usage Limits |
| Target Compound Data | Coriander/green/sweet notes; up to 1.0% in concentrate |
| Comparator Or Baseline | Linalool (C10H18O Terpene Alcohol) |
| Quantified Difference | Provides lighter green/sweet notes compared to linalool's heavier floral/woody profile |
| Conditions | IFRA-compliant fragrance formulation and sensory evaluation |
Allows formulators to select sulcatol for specific green/sweet top notes where heavier terpene alcohols like linalool would alter the intended scent profile.
Utilized in forestry management to formulate highly specific aggregation pheromones. Procurement must strictly align the enantiomeric ratio with the target species, such as a 65:35 (S)/(R) mixture for G. sulcatus, to ensure field efficacy [1].
Acts as a critical top-note contributor in IFRA-compliant flavor and fragrance blends. It is procured for formulations requiring distinct green and sweet coriander notes, typically utilized at concentrations up to 1% in the final concentrate [2].
Serves as a stereochemically defined building block in the synthesis of complex secondary metabolites. The presence of both the reactive hydroxyl group and the C=C double bond allows for downstream functionalization, provided that thermal limits (≤200 °C) are respected during upstream processing to prevent over-reduction [3].